Cas no 2172156-41-9 (1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid)
1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid
- 2172156-41-9
- 1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid
- EN300-1631565
-
- Inchi: 1S/C19H31NO7/c1-16(2,3)27-15(23)20-10-4-5-17(13-20,14(21)22)18(24)6-8-19(9-7-18)25-11-12-26-19/h24H,4-13H2,1-3H3,(H,21,22)
- InChI Key: BHAFCQBLPHLYSU-UHFFFAOYSA-N
- SMILES: OC1(CCC2(CC1)OCCO2)C1(C(=O)O)CN(C(=O)OC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 385.21005233g/mol
- Monoisotopic Mass: 385.21005233g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 106Ų
1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1631565-0.05g |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 0.05g |
$900.0 | 2023-06-04 | ||
| Enamine | EN300-1631565-0.1g |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 0.1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-1631565-0.25g |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 0.25g |
$985.0 | 2023-06-04 | ||
| Enamine | EN300-1631565-0.5g |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 0.5g |
$1027.0 | 2023-06-04 | ||
| Enamine | EN300-1631565-1.0g |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1631565-2.5g |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 2.5g |
$2100.0 | 2023-06-04 | ||
| Enamine | EN300-1631565-5.0g |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1631565-10.0g |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 10g |
$4606.0 | 2023-06-04 | ||
| Enamine | EN300-1631565-50mg |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 50mg |
$647.0 | 2023-09-22 | ||
| Enamine | EN300-1631565-100mg |
1-[(tert-butoxy)carbonyl]-3-{8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl}piperidine-3-carboxylic acid |
2172156-41-9 | 100mg |
$678.0 | 2023-09-22 |
1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid
1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid: A Comprehensive Overview
The compound 1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid, identified by the CAS number 2172156-41-9, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperidine ring, a dioxaspiro ring system, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile molecule for further chemical modifications and applications.
Recent studies have highlighted the importance of such spiro compounds in drug design due to their ability to mimic complex biological structures. The dioxaspiro4.5decane moiety in this compound is particularly interesting as it provides a rigid framework that can be exploited for creating bioactive molecules. Researchers have demonstrated that such structures can enhance the pharmacokinetic properties of drugs, including improved solubility and bioavailability.
The synthesis of this compound involves a multi-step process that typically includes the formation of the dioxaspiro ring system followed by the introduction of the Boc group and the piperidine carboxylic acid moiety. The use of the Boc group is strategic, as it serves as a protecting group during the synthesis, ensuring that sensitive functional groups remain intact until the final stages of the reaction sequence.
In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its structure suggests potential use as an intermediate in the synthesis of more complex molecules with therapeutic applications. For instance, derivatives of this compound have been explored for their potential as inhibitors of certain enzymes involved in disease pathways, such as kinases and proteases.
Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. These studies have provided insights into its binding affinity and selectivity, which are critical factors in drug discovery. Furthermore, green chemistry approaches have been applied to optimize its synthesis, reducing waste and improving sustainability.
The integration of this compound into larger molecular frameworks has also been a focus of recent research. By incorporating it into macrocyclic structures or conjugated systems, scientists aim to create molecules with enhanced stability and functionality. Such innovations are expected to contribute significantly to the development of new drugs and materials.
In conclusion, 1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}piperidine-3-carboxylic acid represents a valuable building block in modern organic synthesis. Its unique structure and functional groups make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to uncover its full potential, this compound is poised to play a key role in advancing chemical science and therapeutic development.
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